[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) is a phospholipid compound that plays a crucial role in various biological processes. This compound is a derivative of phosphatidylinositol, which is a key component of cell membranes. It is involved in signal transduction pathways and is essential for the proper functioning of cells.
Mechanism of Action
Target of Action
The compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate), is a type of inositol phospholipid . These molecules are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology, including cellular growth, metabolism, proliferation, and survival .
Mode of Action
The compound interacts with its targets by integrating into the cell membrane due to its phospholipid nature . It then participates in signal transduction processes, influencing the activity of various proteins and enzymes within the cell .
Biochemical Pathways
The compound is involved in the phosphatidylinositol signaling system . This system plays a crucial role in multiple cellular functions, including cell growth, differentiation, and survival. The compound’s action can affect these processes, leading to changes in cellular behavior .
Result of Action
The compound’s action leads to changes in cellular signaling, which can influence various aspects of cellular physiology. This includes processes such as cell growth, metabolism, proliferation, and survival .
Biochemical Analysis
Biochemical Properties
The compound [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate interacts with various enzymes and proteins within the cell . It is a substrate for phospholipase C enzymes, which cleave the compound to produce diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), two important second messenger molecules .
Cellular Effects
In the cellular context, this compound influences various cellular processes. It is involved in the regulation of cell signaling pathways, gene expression, and cellular metabolism . The breakdown products of this compound, DAG and IP3, play key roles in signal transduction pathways, influencing a variety of cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with specific enzymes and proteins. As a substrate for phospholipase C enzymes, it is cleaved to produce DAG and IP3, which then bind to and activate protein kinase C and release calcium from intracellular stores, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable for several hours when adsorbed onto surfaces . At low temperatures, it forms an unusual and much thinner bilayer where the hydrocarbon chains are interdigitated .
Metabolic Pathways
The compound this compound is involved in the phosphatidylinositol signaling system . It is metabolized by phospholipase C enzymes to produce DAG and IP3, which are involved in various downstream signaling pathways .
Transport and Distribution
As a phospholipid, it is likely to be distributed in cellular membranes .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cellular membranes, given its role as a phospholipid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with inositol phosphate. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of bioreactors and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of lipid behavior and membrane dynamics.
Biology: The compound is essential for studying cell signaling pathways and membrane structure.
Medicine: It is used in the development of drug delivery systems and as a component in liposomal formulations.
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: This compound is similar in structure but contains choline instead of inositol phosphate.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure with ethanolamine replacing inositol phosphate.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol): Contains glycerol instead of inositol phosphate
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) is unique due to its specific role in signal transduction and its ability to interact with a wide range of proteins and enzymes. This makes it a valuable compound for studying cellular processes and developing therapeutic applications .
Properties
IUPAC Name |
[2-hexadecanoyloxy-3-[hydroxy-(2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQTEWIRPXBTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O16P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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